(2R,4S)-Hydroxy Itraconazole-d5

LC-MS/MS method validation Therapeutic drug monitoring Bioanalytical quantification

Non-isotopic internal standards introduce unacceptable variability in itraconazole LC-MS/MS bioanalysis-differential ionization and matrix effects compromise precision and FDA/EMA regulatory compliance. (2R,4S)-Hydroxy Itraconazole-d5 (CAS 1217510-38-7) eliminates these errors as a stable isotope-labeled internal standard (SIL-IS): • +5 Da mass shift from five deuterium atoms enables clear MS separation from the natural isotopic envelope • Virtually identical chromatographic retention and extraction recovery to unlabeled itraconazole • Validated in clinical TDM studies: intra-/inter-day accuracy ≤±15%, linearity r>0.99 Supplied at ≥98% purity with comprehensive characterization. Suitable for ANDA bioequivalence studies, pharmacokinetic investigations, and multiplex antifungal UPLC-MS/MS panels.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 710.7 g/mol
CAS No. 1217510-38-7
Cat. No. B602495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-Hydroxy Itraconazole-d5
CAS1217510-38-7
Synonyms(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl-d5)-3H-1,2,4-triazol-3-one
Molecular FormulaC35H38Cl2N8O4
Molecular Weight710.7 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2
InChIKeyVHVPQPYKVGDNFY-VXTATNQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Beige Solid
SolubilityPractically insoluble in water and dilute acidic solutions

Structure & Identifiers


Interactive Chemical Structure Model





(2R,4S)-Hydroxy Itraconazole-d5: Deuterated Internal Standard


(2R,4S)-Hydroxy Itraconazole-d5 (CAS 1217510-38-7) is a pentadeuterated derivative of itraconazole, a triazole antifungal agent, designed specifically for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. The compound incorporates five deuterium atoms at the sec-butyl side chain (3,3,4,4,4-pentadeuterio substitution pattern), producing a mass shift of +5 Da relative to the unlabeled parent molecule while preserving nearly identical chromatographic retention behavior and ionization efficiency . Available from multiple suppliers at purities of ≥97% with ≥98 atom% deuterium incorporation, this deuterated standard enables precise quantification of itraconazole in complex biological matrices, including human plasma and serum, supporting pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments .

Why Generic Substitution Fails for Itraconazole-d5


In LC-MS/MS bioanalysis, substituting a deuterated internal standard such as (2R,4S)-Hydroxy Itraconazole-d5 with a non-isotopic structural analog (e.g., terconazole, atorvastatin, or unlabeled hydroxyitraconazole) introduces unacceptable analytical variability. Non-deuterated internal standards fail to co-elute identically with the target analyte, exhibit differential ionization efficiency under electrospray conditions, and cannot correct for matrix effects that vary across sample batches [1]. The +5 Da mass shift conferred by the five-deuterium substitution pattern of (2R,4S)-Hydroxy Itraconazole-d5 enables clear mass spectrometric separation from the natural isotopic envelope of unlabeled itraconazole while maintaining virtually identical chromatographic retention and extraction recovery characteristics — a prerequisite for reliable isotope dilution quantification . The quantitative performance differential documented in validated bioanalytical methods demonstrates that generic substitution compromises assay precision, accuracy, and ultimately regulatory compliance under FDA and EMA bioanalytical method validation guidelines.

Quantitative Performance vs. Unlabeled Alternatives


Linear Range and LOQ Performance

In a validated plasma method employing D5-itraconazole as the internal standard, the lower limit of quantification (LLOQ) for itraconazole was 1 ng/mL with a linear dynamic range spanning 1-500 ng/mL using 100 μL of human plasma [1]. This contrasts with methods utilizing non-isotopic internal standards such as terconazole, where published validation studies demonstrate LLOQs of 4 ng/mL over a narrower range of 4-320 ng/mL — representing a 4-fold reduction in sensitivity and a 36% compressed dynamic range [2]. The method using D5-itraconazole achieved a short chromatographic run time of 4.5 minutes with acceptable accuracy, precision, and sensitivity parameters fully compliant with regulatory bioanalytical validation requirements.

LC-MS/MS method validation Therapeutic drug monitoring Bioanalytical quantification

Intra- and Inter-Batch Precision

The liquid chromatography-isotope dilution tandem mass spectrometry method using D5-itraconazole as the internal standard demonstrated intra- and inter-batch precision of less than 11% for all quality control samples at concentrations of 2.5, 200, and 400 ng/mL [1]. In comparison, a validated UPLC-MS/MS multiplex method employing deuterated isotopic compounds as internal standards achieved intra- and interassay coefficients of variation (CV) of 1.2-11.1% and 1.2-8.9%, respectively, with intra- and interassay biases ranging from -9.9% to +5% and -4.0% to +8.8% across clinical concentration ranges (upper LOQ 5-50 μg/mL) [2].

Bioanalytical method validation Precision and accuracy LC-MS/MS

Matrix Effect and Extraction Recovery

The validated UPLC-MS/MS multiplex method employing deuterated isotopic internal standards including D5-itraconazole reported matrix effect variability of <9.2% and analytical recovery ranging from 80.1% to 107% across eight antifungal analytes and metabolites in human plasma [1]. This performance meets FDA bioanalytical method validation recommendations for matrix effect assessment. In contrast, methods using non-isotopic internal standards such as atorvastatin or terconazole cannot provide equivalent matrix effect correction due to differential ionization behavior and chromatographic retention, which introduces quantification bias in samples from diverse patient populations with varying plasma composition.

Matrix effect Extraction recovery Isotope dilution

Optimal Applications in Bioanalysis


Therapeutic Drug Monitoring in IFI Patients

(2R,4S)-Hydroxy Itraconazole-d5 is deployed as the isotope-labeled internal standard in validated LC-MS/MS methods for quantifying itraconazole plasma concentrations in patients with invasive fungal infections (IFI). A 2024 study successfully applied a D5-itraconazole-based method to analyze plasma samples from 66 IFI patients, achieving a calibration range of 100-10,000 ng/mL with intra- and inter-day accuracy and precision within ±15% and linear correlation coefficients >0.99 for all regression curves [1]. The method's robustness supports routine clinical TDM workflows requiring high sample throughput and regulatory compliance.

Multi-Analyte Quantification in Pharmacokinetics

The deuterated internal standard enables simultaneous quantification of itraconazole alongside other triazole antifungals (voriconazole, posaconazole, fluconazole) and the active metabolite hydroxyitraconazole in a single analytical run. The validated multiplex UPLC-MS/MS method using D5-itraconazole achieved a 7-minute run time with lower limits of azole quantification of 0.01-0.1 μg/mL and upper limits of 5-50 μg/mL, demonstrating suitability for high-throughput pharmacokinetic studies and drug-drug interaction investigations [2].

FDA/EMA-Compliant Bioequivalence Studies

For Abbreviated New Drug Applications (ANDA) and bioequivalence studies, (2R,4S)-Hydroxy Itraconazole-d5 provides the isotope dilution capability required for regulatory submission. The validated LC-ID-MS/MS method using D5-itraconazole and D5-hydroxyitraconazole as dual internal standards achieved intra- and inter-batch precision <11% CV across QC concentration levels with acceptable recovery (69.5-82.5%) and has been successfully applied to human plasma pharmacokinetic studies [3]. The compound is supplied with comprehensive characterization data and may offer traceability to pharmacopeial standards such as USP or EP based on feasibility .

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